molecular formula C14H4O6 B1600616 [2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone CAS No. 3711-01-1

[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone

Cat. No.: B1600616
CAS No.: 3711-01-1
M. Wt: 268.18 g/mol
InChI Key: GIFXHNWKMSFJET-UHFFFAOYSA-N
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Description

1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone is a complex organic compound characterized by its unique structure, which includes a naphthalene core fused with two furan rings and four ketone groups.

Properties

IUPAC Name

[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4O6/c15-11-7-1-5-2-9-10(14(18)20-13(9)17)4-6(5)3-8(7)12(16)19-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXHNWKMSFJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C3C(=CC2=CC4=C1C(=O)OC4=O)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436960
Record name 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3711-01-1
Record name 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Naphthalenetetracarboxylic 2,3:6,7-Dianhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Benzofuro derivatives have been extensively studied for their antimicrobial properties. Research indicates that benzofuran compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and fungal strains. For instance, a series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their inhibitory activity against M. tuberculosis H37Rv strains. Compounds with minimum inhibitory concentrations (MIC) as low as 2 μg/mL were identified as particularly potent .

2. Antitumor Activity
The benzofuro scaffold has been linked to antitumor activity in several studies. For example, certain benzofuran derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications on the benzofuran ring significantly influence the anticancer properties of these compounds .

3. Antiviral Properties
Benzofuro compounds have also demonstrated antiviral activities against several viruses. Their mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. Specific derivatives have been highlighted for their effectiveness against RNA viruses, showcasing the potential for developing antiviral agents from this compound class .

Materials Science Applications

1. Organic Electronics
Benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone is being explored for its applications in organic electronics due to its unique electronic properties. The compound's ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating benzofuro derivatives can enhance charge transport properties and device performance .

2. Photovoltaic Applications
Studies have shown that benzofuran-based materials can improve the efficiency of solar cells by facilitating better light absorption and charge separation. The incorporation of these compounds into polymer blends has led to advancements in the performance metrics of organic solar cells .

Case Studies

Study Application Findings
Telveka et al. (2014)AntimicrobialSynthesized benzofuran-3-carbohydrazide derivatives with MIC values as low as 2 μg/mL against M. tuberculosis H37Rv .
Yempala et al.AntimycobacterialDeveloped 6-benzofuryl purines showing IC90 < 0.60 μM against M. tuberculosis .
Gundogdu-Karaburun et al.AntifungalEvaluated aryl benzofuran derivatives with MIC values ranging from 5-25 μg/mL against various fungal strains .
Research on Organic ElectronicsSemiconductor ApplicationsDemonstrated improved charge transport properties in OLEDs using benzofuro derivatives .

Mechanism of Action

The mechanism of action of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone involves its interaction with molecular targets through its functional groups. The ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The naphthalene and furan rings contribute to the compound’s stability and ability to interact with various molecular structures .

Comparison with Similar Compounds

1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone can be compared with similar compounds such as:

These comparisons highlight the unique structure and properties of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone, making it a valuable compound in various scientific and industrial fields.

Biological Activity

The compound benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone is a complex polycyclic structure that belongs to the benzofuran family. This class of compounds has garnered significant attention due to its diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone based on recent research findings.

Chemical Structure and Properties

The chemical structure of benzofuro[5,6-f] benzofuran-1,3,6,8-tetrone includes multiple fused aromatic rings that contribute to its unique chemical properties. The presence of carbonyl groups in the structure enhances its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

  • A series of benzofuran-2-yl compounds exhibited significant cytotoxic effects against various cancer cell lines. Notably, compounds derived from benzofuran demonstrated IC50 values as low as 11 μM against ovarian cancer cells (A2780) .
  • Another study reported that certain benzofuran derivatives could inhibit tumor growth in models of leukemia and solid tumors with inhibition rates exceeding 70% at concentrations of 10 μM .

Antibacterial and Antifungal Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties :

  • Compounds with benzofuran moieties showed promising activity against Gram-positive bacteria and fungi. For example, specific derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Candida albicans .
  • The introduction of substituents at the C-2 position of the benzofuran ring significantly enhanced antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofurans have been documented in several studies:

  • Compounds such as 3-substituted-benzofuran derivatives were shown to reduce inflammatory markers in vitro and in vivo models. These compounds effectively inhibited the production of pro-inflammatory cytokines .
  • The mechanism is thought to involve the modulation of NF-kB signaling pathways, which play a critical role in inflammation .

Neuroprotective Effects

Benzofurans are also being investigated for their neuroprotective properties:

  • Studies indicate that certain benzofuran derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is particularly relevant in models of neurodegenerative diseases such as Alzheimer's disease .
  • The structure–activity relationship suggests that modifications at specific positions on the benzofuran ring can enhance neuroprotective efficacy .

Case Study 1: Anticancer Efficacy

A study synthesized a series of benzofuran derivatives and evaluated their anticancer activity against multiple cell lines including HCT-116 (colon cancer) and MDA-MB-435 (melanoma). The most potent compound exhibited an IC50 value of 10 μM across various cancer types .

Case Study 2: Antimicrobial Evaluation

In a recent investigation involving novel mercapto-benzofuro-pyrimidine derivatives, researchers found that these compounds displayed significant antimicrobial activity against both bacterial and fungal strains. The best-performing derivative had an MIC value lower than 5 μg/mL against tested pathogens .

Summary Table of Biological Activities

Activity TypeCompound TypeKey Findings
AntitumorBenzofuran derivativesIC50 values as low as 11 μM
AntibacterialBenzofuran analogsMICs in low micromolar range
Anti-inflammatory3-substituted-benzofuransInhibition of pro-inflammatory cytokines
NeuroprotectiveBenzofuran derivativesProtection against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Reactant of Route 2
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone

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